Californidine
Overview
Description
Californidine is an alkaloid with the molecular formula C20H20NO4+. It is isolated from extracts of the California poppy (Eschscholzia californica) and other plants of the genus Eschscholzia . This compound is known for its sedative, anxiolytic, and analgesic effects .
Preparation Methods
Californidine can be synthesized through various methods. One common approach involves the extraction from the California poppy using solvents like ethanol . The biosynthesis of benzophenanthridine alkaloids, including this compound, can be induced in cultured cells by using glycoprotein preparations from yeast, methyl jasmonate, artificial acidification with permeant acids, or mild osmotic stress .
Chemical Reactions Analysis
Californidine undergoes several types of chemical reactions, including oxidation, reduction, and substitution. The structural diversity of isoquinoline alkaloids, such as this compound, is often due to cytochrome P450 activities . Common reagents used in these reactions include cytochrome P450 enzymes, which catalyze methylenedioxy bridge-forming reactions . Major products formed from these reactions include various isoquinoline alkaloids .
Scientific Research Applications
Californidine has several scientific research applications. It is used in the study of secondary metabolite biosynthesis and its regulation . The compound is also investigated for its pharmacological properties, including its sedative, anxiolytic, and analgesic effects . Additionally, this compound is used in the study of intestinal permeability and microbiota interactions .
Mechanism of Action
Comparison with Similar Compounds
Californidine is similar to other isoquinoline alkaloids such as eschscholtzine, protopine, and sanguinarine . this compound is unique due to its specific molecular structure and its distinct pharmacological properties . Unlike some other alkaloids, this compound does not cause disorientation and is non-addictive .
Biological Activity
Californidine is a significant alkaloid derived from Eschscholzia californica , commonly known as California poppy. This compound has garnered interest due to its various biological activities, particularly its sedative, anxiolytic, and analgesic properties. The following sections detail the pharmacological effects, mechanisms of action, and relevant research findings associated with this compound.
Chemical Profile
This compound (CHNO; molecular weight 338.4 g/mol) is one of the prominent alkaloids found in California poppy. It is typically present in significant quantities within the plant, contributing to its medicinal properties . The concentration of this compound in various extracts has been quantified in studies, providing insight into its potential effectiveness.
Alkaloid | Concentration (mg/g) |
---|---|
This compound | 12.5 ± 1.8 |
Protopine | 0.514 ± 0.038 |
Allocryptopine | 0.0120 ± 0.0023 |
Eschscholtzine | 8.700 ± 0.51 |
Sanguinarine | 0.0191 ± 0.0050 |
Chelerythrine | 0.068 ± 0.011 |
Reticuline | 1.095 ± 0.16 |
N-Methyllaurotetanine | 5.68 ± 0.72 |
Caryachine | 0.410 ± 0.065 |
This table illustrates the relative abundance of this compound compared to other alkaloids in California poppy, indicating its prominence within the plant's chemical profile .
Sedative and Anxiolytic Properties
This compound has been shown to exhibit sedative and anxiolytic effects, making it a candidate for treating anxiety and sleep disorders:
- Sedation : In preclinical studies, extracts containing this compound have demonstrated prolonged sleep duration and reduced locomotor activity in animal models . These effects are thought to be mediated through interactions with GABA receptors, which play a crucial role in inhibitory neurotransmission in the brain .
- Anxiolysis : Clinical studies involving combinations of California poppy extracts have reported significant reductions in insomnia severity index (ISI) scores among participants suffering from insomnia, suggesting that this compound contributes to alleviating anxiety symptoms .
Analgesic Effects
This compound also shows potential as an analgesic agent:
- Research indicates that alkaloids from California poppy can bind to opioid receptors, which may explain their traditional use for pain relief . A combination of California poppy with other herbs has been shown to effectively reduce anxiety and pain symptoms in clinical settings.
The mechanisms underlying the biological activity of this compound involve several pathways:
- GABA Receptor Modulation : this compound and other alkaloids from California poppy have been hypothesized to act on GABA receptors, enhancing their activity and contributing to sedative effects . This modulation can lead to increased chloride ion influx, resulting in hyperpolarization of neurons and subsequent sedation.
- Serotonin Receptor Interaction : In vitro studies have demonstrated that extracts from California poppy can bind to serotonin receptors (5-HT), which are involved in regulating mood and anxiety . This interaction may further support its anxiolytic properties.
Observational Study on Insomnia Management
A recent observational study investigated the efficacy of a combination of California poppy and valerian extracts for managing insomnia:
- Participants : The study included adults diagnosed with adjustment insomnia.
- Findings : After four weeks of treatment, participants showed a significant reduction in ISI scores (from 16.09 to 11.32), indicating improved sleep quality and reduced anxiety levels .
Randomized Controlled Trials
In a double-blind randomized controlled trial comparing California poppy with placebo:
Properties
IUPAC Name |
23,23-dimethyl-5,7,16,18-tetraoxa-23-azoniahexacyclo[10.10.1.02,10.04,8.013,21.015,19]tricosa-2,4(8),9,13,15(19),20-hexaene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20NO4/c1-21(2)15-3-11-5-17-19(24-9-22-17)7-13(11)16(21)4-12-6-18-20(8-14(12)15)25-10-23-18/h5-8,15-16H,3-4,9-10H2,1-2H3/q+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFYKETHYKFKFQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(C2CC3=CC4=C(C=C3C1CC5=CC6=C(C=C25)OCO6)OCO4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20NO4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18830-99-4 | |
Record name | (-)-Californidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18830-99-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Californidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018830994 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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